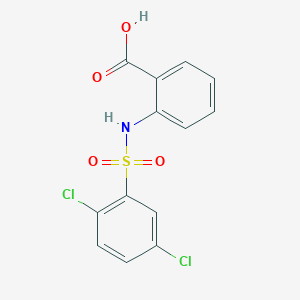

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Description

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety linked to a 2,5-dichlorobenzenesulfonamide group. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Crystallographic studies (e.g., on analogous compounds) reveal that hydrogen bonding involving the sulfonamide and carboxylic acid groups drives supramolecular assembly, which may influence stability and solubility .

Properties

IUPAC Name |

2-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBBYFCITOSXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and a suitable sulfonamide derivative.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Hydrogen Bonding

The benzoic acid group in 2-(2,5-dichlorobenzenesulfonamido)benzoic acid contrasts with related compounds like 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid (). The latter features a branched aliphatic carboxylic acid (3-methylbutanoic acid) instead of a planar benzoic acid. This difference significantly alters hydrogen-bonding patterns:

- Benzoic acid derivatives : The aromatic carboxylic acid group enables stronger π-π stacking interactions and linear hydrogen bonds via the -COOH group, fostering layered supramolecular networks.

- Aliphatic carboxylic acid derivatives: Branched chains (e.g., 3-methylbutanoic acid) introduce steric hindrance, leading to less predictable hydrogen-bonding motifs. For example, the methylbutanoic analog forms chains via O-H···O and N-H···O bonds between sulfonamide and carboxylate groups .

Table 1: Hydrogen-Bonding Parameters in Analogous Compounds

*Predicted based on structural analogs.

Role of Halogen Substituents

The 2,5-dichloro substitution on the benzenesulfonamide ring enhances electronegativity and steric bulk compared to non-halogenated analogs (e.g., benzenesulfonamide). Chlorine atoms increase molecular polarity, improving interactions with biological targets (e.g., enzymes) and influencing crystal packing via Cl···Cl van der Waals contacts .

Pharmacological Comparisons

Bioactivity Relative to Other Sulfonamides

- Antimicrobial activity: Dichlorinated sulfonamides generally exhibit enhanced activity compared to monochloro or non-halogenated variants due to increased lipophilicity and target binding .

- Enzyme inhibition : The benzoic acid group may confer inhibitory effects on carbonic anhydrase, analogous to acetazolamide (a sulfonamide drug). However, steric bulk from the dichlorophenyl group could reduce efficacy compared to smaller substituents .

Table 2: Comparative Pharmacological Profiles

| Compound | Key Structural Features | Reported Bioactivity |

|---|---|---|

| This compound | Dichlorophenyl, benzoic acid | Predicted enzyme inhibition |

| Sulfamethoxazole | Methylisoxazole, aminobenzene | Broad-spectrum antimicrobial |

| Acetazolamide | Thiadiazole ring | Carbonic anhydrase inhibition |

Biological Activity

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid, with the chemical formula C13H9Cl2NO4S, is a sulfonamide derivative of benzoic acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features two chlorine atoms on the benzene ring and a sulfonamide group attached to the benzoic acid moiety. This unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H9Cl2NO4S |

| Molecular Weight | 320.19 g/mol |

| CAS Number | 309279-72-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The sulfonamide group is known to inhibit bacterial enzymes, which is pivotal for its antimicrobial action. Specifically, it can interfere with folate synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), thus blocking the enzyme dihydropteroate synthase.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their metabolic pathways.

- Case Study : In a study conducted by BenchChem, the compound was tested against several bacterial strains and demonstrated effective inhibition of growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The sulfonamide group may play a role in modulating inflammatory pathways, making it a candidate for further research in conditions like arthritis.

- Research Findings : A comparative study indicated that derivatives of benzoic acid with sulfonamide groups showed reduced inflammation markers in animal models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 3,5-Dichlorobenzoic acid | Moderate | Low |

| 2-Amino-4-chlorobenzoic acid | Low | High |

Research Applications

The compound is not only significant in academic research but also holds potential industrial applications. It is used as an intermediate in synthesizing more complex organic molecules and could be explored further for developing new therapeutic agents.

Q & A

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.